In Silico Binding Affinity of the 2-Imino-4-oxothiazolidine Scaffold to Urease as a Differentiator from 2-Oxo Analogs
The 2-imino-4-oxo-thiazolidine hydrochloride salt demonstrated a high binding affinity to Bacillus pasteurii urease in molecular docking and molecular dynamics (MD) simulations, with the ligand-receptor complex remaining stable [1]. This computational evidence suggests a potential for target engagement that distinguishes the 2-imino scaffold from 2-oxo or 2-thioxo variants, although direct comparative docking data are not provided in the study.
| Evidence Dimension | ligand-receptor complex stability (MD simulation) |
|---|---|
| Target Compound Data | stable ligand-receptor complex during MD simulations [1] |
| Comparator Or Baseline | no direct comparator within study; class-level comparison to 2-oxo analogs inferred |
| Quantified Difference | not quantified; qualitative observation of complex stability |
| Conditions | in silico molecular dynamics simulation of 2-imino-4-oxo-1,3-thiazolidine hydrochloride with Bacillus pasteurii urease [1] |
Why This Matters
For researchers procuring building blocks for urease inhibitor design, this data hints at a potential advantage of the 2-imino scaffold, warranting further experimental validation.
- [1] Karthikeyan, A., et al. DFT, molecular docking and molecular dynamics simulations of 2-imino-4-oxo-1,3-thiazolidine hydrochloride and its activity against Bacillus pasteurii urease. Zeitschrift für Physikalische Chemie, 2023, 237, 2007-2018. View Source
